molecular formula C10H12N2O3 B1394378 Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate CAS No. 1083350-31-5

Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate

Cat. No. B1394378
M. Wt: 208.21 g/mol
InChI Key: OSRRDJLAFCBZDM-UHFFFAOYSA-N
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Description

The compound’s name suggests that it is a methyl ester of a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, and they form the basis for several notable drugs and vitamins.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,4-dimethylpyrimidine with a suitable carboxylic acid or its derivative, followed by esterification. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would be based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2,4-dimethyl substitutions indicate that there are methyl groups attached to the 2nd and 4th carbon atoms of the pyrimidine ring.



Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic substitution, nucleophilic substitution, or condensation reactions, depending on the reaction conditions and reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with different chemical reagents.


Scientific Research Applications

  • Crystal Structure Analysis and Theoretical Calculations

    • Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate and similar compounds have been used in studies involving crystal structure determination and theoretical calculations. These studies focus on understanding the molecular geometry, electronic structure, and intermolecular interactions of such compounds (Ren et al., 2006).
  • Synthesis of Novel Compounds

    • This chemical has been utilized in the synthesis of various novel compounds, including pyrimidine derivatives, which have shown potential biological activities. Such research contributes to the discovery of new molecules with potential applications in various fields like pharmacology and biochemistry (Berzosa et al., 2011).
  • X-ray Diffraction and Structural Studies

    • The compound is used in the synthesis of uracil derivatives, which are subsequently studied using X-ray diffraction. These studies provide insights into the molecular and crystal structures of these derivatives, which is crucial for understanding their chemical and physical properties (Yao et al., 2013).
  • Antiproliferative Activity Investigation

    • Research involving methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate includes the synthesis and investigation of derivatives for antiproliferative activity. This highlights its potential use in the development of compounds for cancer research and treatment (Yurttaş et al., 2022).
  • Development of Sensitive Probes

    • Derivatives of this compound have been developed as sensitive probes for the detection of specific ions in biological systems, which can be crucial for understanding cellular processes and developing diagnostic tools (Mani et al., 2018).
  • Synthesis of Heterocycles

    • The compound is integral in the synthesis of various heterocycles, which are organic compounds with rings containing at least one atom different from carbon. These heterocycles have potential applications in pharmaceuticals and agrochemicals (Valiullina et al., 2017).
  • Investigation of Complex Formation and Stability

    • Studies have been conducted on the formation and stability of complexes involving methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate derivatives. Understanding these complexes contributes to knowledge in areas like coordination chemistry and molecular interactions (Erkin et al., 2017).
  • Evaluation of Biological Activities

    • Research involving this compound extends to the evaluation of biological activities of its derivatives, such as insecticidal and antibacterial potential. This underlines its significance in developing new bioactive compounds (Deohate & Palaspagar, 2020).
  • Preclinical Evaluation in Drug Development

    • Derivatives of methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate have been identified as potent antagonists in preclinical studies, indicating their potential role in the development of new drugs (Coleman et al., 2004).
  • Synthesis of Antimicrobial Agents

    • The compound is used in synthesizing antimicrobial agents, showing the versatility of this chemical in contributing to the development of new therapeutic tools (Hublikar et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment.


Future Directions

The future directions for research into this compound would depend on its intended applications. This could include further studies into its synthesis, its potential uses, and its safety profile.


properties

IUPAC Name

methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-8(5-11-7(2)12-6)9(13)4-10(14)15-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRRDJLAFCBZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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